molecular formula C18H23F3N2O5 B2683660 Psem 89S (tfa)

Psem 89S (tfa)

Cat. No.: B2683660
M. Wt: 404.4 g/mol
InChI Key: GLKCNNXBIUCCJJ-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PSEM 89S, also known as N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,5-dimethoxybenzamide trifluoroacetate, is a chimeric ion channel agonist. It is primarily used in scientific research to activate specific ion channels in neurons. This compound is brain-penetrant and has been shown to activate cortical neurons expressing specific chimeric ion channels, while inhibiting the activity of others .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PSEM 89S involves the reaction of 2,5-dimethoxybenzoic acid with 1-azabicyclo[2.2.2]octane-3-amine under specific conditions to form the desired benzamide. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the amide bond. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of PSEM 89S follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions: PSEM 89S undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

PSEM 89S has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

PSEM 89S is unique in its ability to selectively activate and inhibit specific chimeric ion channels. Similar compounds include:

PSEM 89S stands out due to its specific selectivity and brain-penetrant properties, making it a valuable tool in neuroscience research .

Properties

IUPAC Name

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-2,5-dimethoxybenzamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3.C2HF3O2/c1-20-12-3-4-15(21-2)13(9-12)16(19)17-14-10-18-7-5-11(14)6-8-18;3-2(4,5)1(6)7/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,17,19);(H,6,7)/t14-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKCNNXBIUCCJJ-PFEQFJNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2CN3CCC2CC3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)N[C@@H]2CN3CCC2CC3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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